molecular formula C28H60IN B14671460 N-Butyl-N,N-dioctyloctan-1-aminium iodide CAS No. 39840-64-7

N-Butyl-N,N-dioctyloctan-1-aminium iodide

Cat. No.: B14671460
CAS No.: 39840-64-7
M. Wt: 537.7 g/mol
InChI Key: XVKMTXQSONDPCK-UHFFFAOYSA-M
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Description

N-Butyl-N,N-dioctyloctan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound is particularly interesting due to its unique structure, which includes a butyl group and two octyl groups attached to an aminium ion, paired with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N,N-dioctyloctan-1-aminium iodide typically involves the quaternization of N,N-dioctylamine with butyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-dioctylamine+Butyl iodideN-Butyl-N,N-dioctyloctan-1-aminium iodide\text{N,N-dioctylamine} + \text{Butyl iodide} \rightarrow \text{this compound} N,N-dioctylamine+Butyl iodide→N-Butyl-N,N-dioctyloctan-1-aminium iodide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,N-dioctyloctan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other anions through metathesis reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate exchange) and sodium hydroxide (for iodide to hydroxide exchange).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with silver nitrate would yield N-Butyl-N,N-dioctyloctan-1-aminium nitrate.

Scientific Research Applications

N-Butyl-N,N-dioctyloctan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N-Butyl-N,N-dioctyloctan-1-aminium iodide is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as a disinfectant and in drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,N-dioctyloctan-1-aminium bromide
  • N-Methyl-N,N-dioctyloctan-1-aminium chloride

Uniqueness

N-Butyl-N,N-dioctyloctan-1-aminium iodide is unique due to the presence of the butyl group, which can influence its solubility and reactivity compared to its methyl counterparts. The iodide ion also imparts different physicochemical properties compared to bromide or chloride ions.

Properties

CAS No.

39840-64-7

Molecular Formula

C28H60IN

Molecular Weight

537.7 g/mol

IUPAC Name

butyl(trioctyl)azanium;iodide

InChI

InChI=1S/C28H60N.HI/c1-5-9-13-16-19-22-26-29(25-12-8-4,27-23-20-17-14-10-6-2)28-24-21-18-15-11-7-3;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

XVKMTXQSONDPCK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCCC)(CCCCCCCC)CCCCCCCC.[I-]

Origin of Product

United States

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